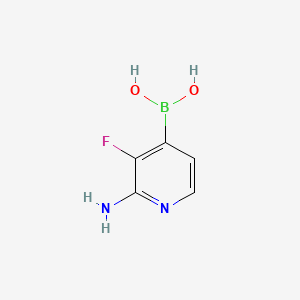

(2-Amino-3-fluoropyridin-4-YL)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2-Amino-3-fluoropyridin-4-YL)boronic acid is a boronic acid derivative with the molecular formula C5H6BFN2O2 and a molecular weight of 155.92 g/mol . This compound is characterized by the presence of an amino group at the 2-position, a fluorine atom at the 3-position, and a boronic acid group at the 4-position of the pyridine ring. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-3-fluoropyridin-4-YL)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance . The general procedure involves the reaction of a halogenated pyridine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. For example, 4-bromo-2-fluoropyridine can be coupled with triisopropyl borate under Suzuki-Miyaura conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key factors include the choice of catalyst, solvent, and reaction temperature .

Analyse Chemischer Reaktionen

Types of Reactions

(2-Amino-3-fluoropyridin-4-YL)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling boronic acids with halides or triflates in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.

Substitution: The amino and fluorine groups on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Major Products

The major products formed from these reactions include various substituted pyridines, boronic esters, and borates, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

(2-Amino-3-fluoropyridin-4-YL)boronic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (2-Amino-3-fluoropyridin-4-YL)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and other biologically active molecules . The amino and fluorine groups on the pyridine ring can also participate in hydrogen bonding and other non-covalent interactions, further enhancing the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Fluoropyridine-4-boronic acid: Similar structure but lacks the amino group at the 2-position.

3-Fluoropyridine-4-boronic acid: Similar structure but lacks the amino group and has the fluorine atom at the 3-position.

4-Pyridinylboronic acid: Lacks both the amino and fluorine groups.

Uniqueness

(2-Amino-3-fluoropyridin-4-YL)boronic acid is unique due to the presence of both an amino group and a fluorine atom on the pyridine ring. This combination of functional groups enhances its reactivity and binding affinity, making it a valuable intermediate in the synthesis of complex organic molecules .

Biologische Aktivität

(2-Amino-3-fluoropyridin-4-YL)boronic acid is a compound of significant interest in medicinal chemistry, particularly due to its biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, including biochemical properties, molecular mechanisms, and findings from recent studies.

This compound exhibits various biochemical properties that make it a valuable compound in research and drug development:

- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes by forming reversible covalent bonds with serine or cysteine residues in the active sites. This inhibition is critical for its potential applications in targeting diseases such as cancer and diabetes.

- Cell Signaling Modulation : It influences cellular processes by modulating cell signaling pathways, affecting gene expression, and altering cellular metabolism. These effects are mediated through interactions with transcription factors and other regulatory proteins.

2. Molecular Mechanisms

The biological activity of this compound can be attributed to several molecular interactions:

- Binding Interactions : The boronic acid moiety can form covalent bonds with hydroxyl groups on serine and threonine residues, leading to the inhibition or activation of enzymes.

- Gene Expression Regulation : The compound can bind to nucleic acids, influencing gene expression by modulating the activity of transcription factors. This interaction is crucial for regulating biochemical pathways and cellular functions.

3. Research Findings

Recent studies have explored the biological activities of this compound across various contexts:

3.1 In Vitro Studies

In vitro experiments have demonstrated that this compound exhibits potent inhibitory effects on certain kinases involved in cell growth and migration, making it a candidate for anticancer therapies. Notably, it has shown activity against renal cancer and leukemia cell lines .

3.2 Dosage Effects

Research indicates that the effects of this compound vary significantly with dosage:

- Low Doses : At lower concentrations, the compound modulates enzyme activity and cellular signaling without significant toxicity.

- High Doses : Increased dosages can lead to cytotoxic effects, including apoptosis and tissue damage. This highlights the importance of determining optimal dosing regimens for therapeutic efficacy .

3.3 Temporal Effects

The stability of this compound under laboratory conditions affects its biological activity over time. Long-term exposure studies have shown cumulative changes in gene expression and cellular metabolism, suggesting that prolonged treatment may enhance or alter its effects.

4. Case Studies

Several case studies illustrate the therapeutic potential of this compound:

5. Conclusion

This compound represents a promising candidate for further research due to its diverse biological activities and mechanisms of action. Its ability to inhibit key enzymes and modulate cellular processes positions it as a potential therapeutic agent in treating various diseases, particularly cancer. Continued exploration of its pharmacological properties will be essential for developing effective treatments based on this compound.

Eigenschaften

IUPAC Name |

(2-amino-3-fluoropyridin-4-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BFN2O2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2,10-11H,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGCPDXQDKCPNOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=NC=C1)N)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BFN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.